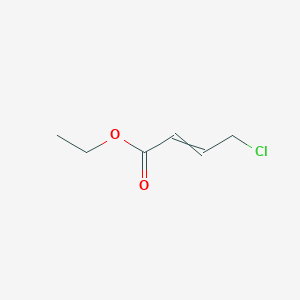

ethyl 4-chlorobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chlorobut-2-enoate is an organic compound that belongs to the class of chlorinated enoates. It has a molecular formula of C6H9ClO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a chlorine atom attached to the second carbon in the but-2-enoate chain. The ethyl group is attached to the carbonyl carbon of the but-2-enoate chain . The InChI code for this compound is 1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ .Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.59 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds .Scientific Research Applications

Crystal Packing Analysis

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound related to ethyl 4-chlorobut-2-enoate, has been studied for its unique crystal packing properties. It utilizes rare N⋯π interactions along with C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure in crystals (Zhang, Wu, & Zhang, 2011).

Trace Metal Extraction

Activated carbon modified with ethyl-3-(2-aminoethylamino)-2-chlorobut-2-enoate has been developed for selective solid-phase extraction of trace metals like gold, palladium, and platinum. This material shows high adsorption capacity and is effective in preconcentrating these metals for further analysis (Tu et al., 2011).

Catalysis in Organic Synthesis

Research has explored the role of this compound in the carbonylation of allylic halides and prop-2-en-1-ol, catalyzed by triethylphosphine complexes of rhodium. This process produces ethyl but-3-enoate, with ethyl but-2-enoate as a side product, demonstrating the compound's utility in organic synthesis (Payne & Cole-Hamilton, 1997).

Enantioselective Hydrogenation

Ethyl 2-oxo-4-arylbut-3-enoate, closely related to this compound, has been successfully hydrogenated in an enantioselective manner to produce ethyl 2-hydroxy-4-arylbutyrate. This process highlights the potential of such compounds in producing optically active intermediates for pharmaceutical synthesis (Meng, Zhu, & Zhang, 2008).

Synthesis of Highly Substituted 2H-Azirine-2-carboxylates

Ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates, which include structures similar to this compound, have been used in the synthesis of highly substituted 2H-Azirine-2-carboxylates. This demonstrates the compound's versatility in the synthesis of complex nitrogen-containing heterocycles (Patonay, Jekő, & Juhász-Tóth, 2008).

Structural Analysis in Crystallography

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a variant of this compound, has been analyzed for its crystal structure. This research provides insights into the structural properties of such compounds, which can inform their applications in materials science and crystal engineering (Johnson et al., 2006).

Application in Synthesis of Ethyl (4E)-Alkenoates

A novel approach to the synthesis of ethyl (4E)-alkenoates using ethyl (4E)-5-chloropent-4-enoate highlights the potential of this compound derivatives in the synthesis of valuable organic compounds (Shakhmaev, Sunagatullina, & Zorin, 2013).

Safety and Hazards

Ethyl 4-chlorobut-2-enoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Mechanism of Action

Target of Action

Ethyl 4-chlorobut-2-enoate, also known as DTXSID20778850, has been found to interact with trace elements such as Au (III), Pd (II) and Pt (IV) . These elements are the primary targets of the compound and play a crucial role in various biological and chemical processes.

Mode of Action

The compound interacts with its targets through a process known as selective solid-phase extraction . This involves the compound being adsorbed onto a new sorbent from a solution of pH 1 . The adsorbed ions are then eluted with 0.1 mol L −1 hydrochloric acid and containing 4% thiourea .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, it has been found to influence the oxidative addition and carbonylation of allylic halides and prop-2-en-1-ol . The detailed mechanism of the oxidative addition is still under discussion .

Result of Action

The result of the action of this compound is the selective extraction and separation of trace Au (III), Pd (II) and Pt (IV) prior to their determination by inductively coupled plasma atomic emission spectrometry . This allows for the quantification of these elements in various samples.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the solution in which the compound is present plays a crucial role in its interaction with its targets . Additionally, the presence of other ions in the solution can also affect the compound’s action .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of ethyl 4-chlorobut-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobutanal", "Sodium ethoxide", "Acetic acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium salt of ethyl acetoacetate.", "Step 2: 4-chlorobutanal is added to the reaction mixture and heated to form the corresponding aldol product.", "Step 3: The aldol product is treated with acetic acid to form the beta-hydroxy ester intermediate.", "Step 4: The beta-hydroxy ester intermediate is dehydrated using sodium bicarbonate to form the enone intermediate.", "Step 5: The enone intermediate is treated with ethyl alcohol and magnesium sulfate to form the final product, ethyl 4-chlorobut-2-enoate.", "Step 6: The product is purified using standard techniques such as recrystallization or column chromatography." ] } | |

CAS No. |

15333-22-9 |

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

ethyl (E)-4-chlorobut-2-enoate |

InChI |

InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |

InChI Key |

JJZUTSOGYBJOOF-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CCl |

SMILES |

CCOC(=O)C=CCCl |

Canonical SMILES |

CCOC(=O)C=CCCl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide](/img/structure/B3322733.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)